molecular formula C14H20N2O2S B1355000 N'-Cyclopentylidene-2,4,6-trimethylbenzenesulfonohydrazide CAS No. 83477-71-8

N'-Cyclopentylidene-2,4,6-trimethylbenzenesulfonohydrazide

Cat. No.: B1355000
CAS No.: 83477-71-8
M. Wt: 280.39 g/mol
InChI Key: NPLJOTIKSYABKT-UHFFFAOYSA-N
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Description

N’-Cyclopentylidene-2,4,6-trimethylbenzenesulfonohydrazide is a chemical compound with the molecular formula C14H20N2O2S and a molecular weight of 280.39 g/mol . This compound is known for its unique structure, which includes a cyclopentylidene group attached to a 2,4,6-trimethylbenzenesulfonohydrazide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-Cyclopentylidene-2,4,6-trimethylbenzenesulfonohydrazide is typically synthesized through a condensation reaction. The process involves the reaction of 2,4,6-trimethylbenzenesulfonyl hydrazine with cyclopentanone under controlled conditions . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for N’-Cyclopentylidene-2,4,6-trimethylbenzenesulfonohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N’-Cyclopentylidene-2,4,6-trimethylbenzenesulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-Cyclopentylidene-2,4,6-trimethylbenzenesulfonohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-Cyclopentylidene-2,4,6-trimethylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound disrupts essential biological processes in microorganisms .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylbenzenesulfonyl hydrazones: These compounds share a similar core structure but differ in the substituents attached to the hydrazone group.

    Cyclopentylidene derivatives: Compounds with a cyclopentylidene group attached to different functional groups.

Uniqueness

N’-Cyclopentylidene-2,4,6-trimethylbenzenesulfonohydrazide is unique due to its specific combination of a cyclopentylidene group and a 2,4,6-trimethylbenzenesulfonohydrazide moiety. This unique structure imparts distinctive chemical properties, making it valuable for various research applications .

Properties

IUPAC Name

N-(cyclopentylideneamino)-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-10-8-11(2)14(12(3)9-10)19(17,18)16-15-13-6-4-5-7-13/h8-9,16H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLJOTIKSYABKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NN=C2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510870
Record name N'-Cyclopentylidene-2,4,6-trimethylbenzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83477-71-8
Record name N'-Cyclopentylidene-2,4,6-trimethylbenzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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